Cas no 2228685-90-1 (2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride)

2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride
- EN300-1989183
- 2228685-90-1
-
- インチ: 1S/C7H7BrClNO2S/c8-7-3-6(4-10-5-7)1-2-13(9,11)12/h3-5H,1-2H2
- InChIKey: KEFSNPWEWMMCCP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1)CCS(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 282.90694g/mol
- どういたいしつりょう: 282.90694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55.4Ų
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989183-1.0g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1989183-2.5g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1989183-10.0g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1989183-5.0g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1989183-0.05g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1989183-0.1g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 0.1g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1989183-0.25g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1989183-10g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 10g |
$5774.0 | 2023-09-16 | ||
Enamine | EN300-1989183-5g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1989183-0.5g |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride |
2228685-90-1 | 0.5g |
$1289.0 | 2023-09-16 |
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chlorideに関する追加情報
Introduction to 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride (CAS No. 2228685-90-1)
2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride, with the CAS number 2228685-90-1, is a versatile and highly reactive organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromopyridine moiety and a sulfonyl chloride functional group. These characteristics make it an invaluable reagent in the synthesis of various biologically active molecules and pharmaceutical intermediates.
The chemical structure of 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride consists of a 5-bromopyridine ring attached to an ethane chain, which is further functionalized with a sulfonyl chloride group. The bromine atom on the pyridine ring provides a site for further chemical modifications, such as substitution reactions, while the sulfonyl chloride group offers reactivity for nucleophilic substitution reactions. This dual functionality makes the compound highly useful in synthetic chemistry, particularly in the development of novel drugs and therapeutic agents.
Recent studies have highlighted the potential applications of 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride in the synthesis of compounds with diverse biological activities. For instance, researchers at the University of California, San Francisco, have utilized this compound as a key intermediate in the synthesis of potent inhibitors of kinases, which are enzymes involved in various cellular signaling pathways. These inhibitors have shown promise in preclinical studies for treating various cancers and inflammatory diseases.
In another study published in the Journal of Medicinal Chemistry, scientists from the National Institutes of Health (NIH) reported the use of 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride in the development of novel antiviral agents. The compound was used to synthesize derivatives that exhibited high efficacy against several RNA viruses, including influenza and coronaviruses. The findings from this research underscore the potential of this compound in addressing global health challenges related to viral infections.
The synthetic versatility of 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride extends beyond its use as an intermediate in drug discovery. It has also been employed in the synthesis of polymers and materials with unique properties. For example, researchers at MIT have developed a series of polymers using this compound as a monomer, resulting in materials with enhanced mechanical strength and thermal stability. These materials have potential applications in various industries, including electronics and aerospace.
In addition to its synthetic applications, 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride has been studied for its potential as a probe molecule in chemical biology. Its reactivity and functional group diversity make it suitable for labeling and imaging studies. Scientists at Harvard University have used this compound to develop fluorescent probes that can selectively label specific cellular targets, providing valuable insights into cellular processes and disease mechanisms.
The safety and handling of 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride are critical considerations for researchers working with this compound. It is important to note that sulfonyl chlorides are generally reactive and can release hydrogen chloride gas upon exposure to moisture or water. Therefore, appropriate safety measures should be taken during storage and handling to prevent accidental exposure and ensure laboratory safety.
In conclusion, 2-(5-bromopyridin-3-yl)ethane-1-sulfonyl chloride (CAS No. 2228685-90-1) is a multifaceted compound with significant potential in various areas of research and development. Its unique chemical structure and reactivity make it an essential tool for synthetic chemists and pharmaceutical scientists working on the next generation of therapeutic agents, materials, and biological probes. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and impact in the scientific community.
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